5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxyphenyl group, a piperidinyl group, and a tetrahydropyrimidoquinoline core, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxyphenyl group: This step may involve a substitution reaction where a methoxyphenyl group is introduced to the core structure.
Attachment of the piperidinyl group: This can be done through a nucleophilic substitution reaction where the piperidinyl group is attached to the core structure.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it useful in biochemical studies.
Medicine: Due to its potential therapeutic properties, it can be investigated for use in drug development, particularly for diseases where pyrimidoquinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar compounds to 5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione include other pyrimidoquinoline derivatives. These compounds share a similar core structure but may differ in the substituents attached to the core. Some examples include:
- 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
- 5-({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl}amino)pentanoic acid hydrochloride
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H26N4O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-2-piperidin-1-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C23H26N4O3/c1-30-15-8-5-7-14(13-15)18-19-16(9-6-10-17(19)28)24-21-20(18)22(29)26-23(25-21)27-11-3-2-4-12-27/h5,7-8,13,18H,2-4,6,9-12H2,1H3,(H2,24,25,26,29) |
InChI Key |
QBWICKSWJBCROQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)N5CCCCC5 |
Origin of Product |
United States |
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